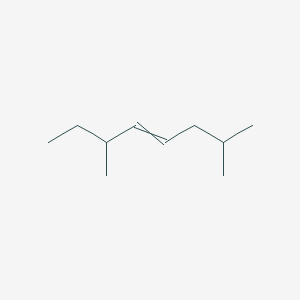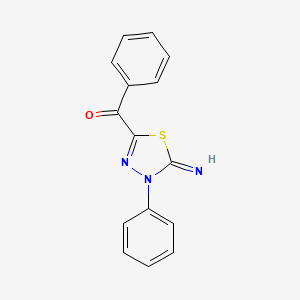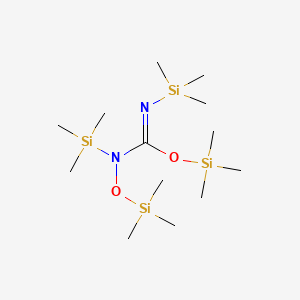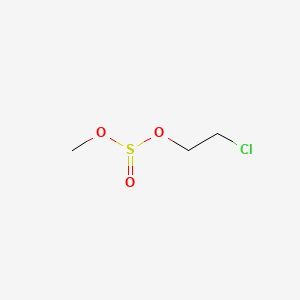
2-Chloroethyl methyl sulfite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloroethyl methyl sulfite is an organic compound with the molecular formula C3H7ClS. It is a colorless liquid with a distinct sulfurous odor. This compound is known for its reactivity and is used in various chemical synthesis processes.
準備方法
2-Chloroethyl methyl sulfite can be synthesized through the reaction of 2-chloroethanol with thionyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product along with by-products such as hydrogen chloride and sulfur dioxide.
Industrial Production Methods: In industrial settings, this compound is produced using a similar method but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
2-Chloroethyl methyl sulfite undergoes various chemical reactions, including:
1. Substitution Reactions:
Reagents and Conditions: Common reagents include nucleophiles such as sodium hydroxide or potassium hydroxide. The reaction typically occurs at elevated temperatures.
Major Products: The substitution of the chlorine atom results in the formation of 2-hydroxyethyl methyl sulfite.
2. Oxidation Reactions:
Reagents and Conditions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used. The reaction is usually carried out in an aqueous medium.
Major Products: Oxidation leads to the formation of sulfoxides or sulfones, depending on the reaction conditions.
3. Reduction Reactions:
Reagents and Conditions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed. The reaction is typically conducted in an inert atmosphere.
Major Products: Reduction results in the formation of ethyl methyl sulfite.
科学的研究の応用
2-Chloroethyl methyl sulfite has several applications in scientific research:
1. Chemistry:
- Used as a reagent in organic synthesis for the introduction of the chloroethyl group into various molecules.
- Employed in the study of reaction mechanisms and kinetics.
2. Biology:
- Investigated for its potential use as a cross-linking agent in protein and nucleic acid research.
- Studied for its effects on cellular processes and enzyme activity.
3. Medicine:
- Explored for its potential use in the development of chemotherapeutic agents.
- Investigated for its ability to modify biological molecules for therapeutic purposes.
4. Industry:
- Used in the production of specialty chemicals and intermediates.
- Employed in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-Chloroethyl methyl sulfite involves the formation of reactive intermediates that can interact with various molecular targets. The compound can alkylate nucleophilic sites on proteins and nucleic acids, leading to modifications in their structure and function. This alkylation process is facilitated by the presence of the chloroethyl group, which acts as an electrophile.
類似化合物との比較
- 2-Chloroethyl ethyl sulfide
- 2-Chloroethyl isopropyl sulfide
- 2-Chloroethyl phenyl sulfide
These compounds share similar chemical properties but differ in their specific applications and reactivity profiles.
特性
CAS番号 |
55913-34-3 |
|---|---|
分子式 |
C3H7ClO3S |
分子量 |
158.60 g/mol |
IUPAC名 |
2-chloroethyl methyl sulfite |
InChI |
InChI=1S/C3H7ClO3S/c1-6-8(5)7-3-2-4/h2-3H2,1H3 |
InChIキー |
OUIGTNBZFNTHIJ-UHFFFAOYSA-N |
正規SMILES |
COS(=O)OCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


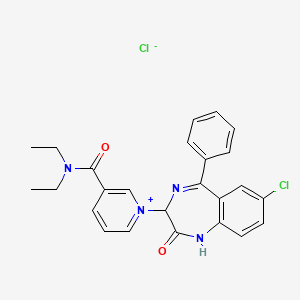
![2,6-Bis[(4-hydroxyphenyl)methylidene]-4-methylcyclohexan-1-one](/img/structure/B14636206.png)


![4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzonitrile](/img/structure/B14636233.png)
![5-(Propan-2-ylidene)bicyclo[2.2.2]oct-2-ene](/img/structure/B14636241.png)
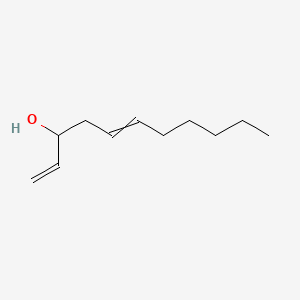
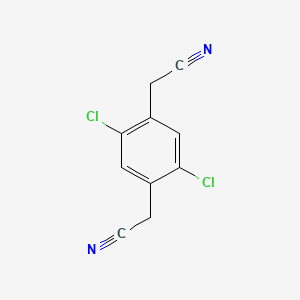
![2-Acetamido-3-[3-(acetyloxy)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B14636267.png)

![4-[2-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14636281.png)
